molecular formula C13H19N3O B1372562 2-(3-Aminophenyl)-1-(4-methylpiperazin-1-yl)ethan-1-one CAS No. 1018525-88-6

2-(3-Aminophenyl)-1-(4-methylpiperazin-1-yl)ethan-1-one

Cat. No. B1372562
CAS RN: 1018525-88-6
M. Wt: 233.31 g/mol
InChI Key: RFANESSELBIJHK-UHFFFAOYSA-N
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Description

2-(3-Aminophenyl)-1-(4-methylpiperazin-1-yl)ethan-1-one, also known as 2-(3-aminophenyl)-1-(4-methylpiperazin-1-yl)ethan-1-one, is a synthetic organic compound that has been widely studied for its various scientific and medical applications. It is a colorless and odorless solid that is soluble in water, ethanol and other organic solvents. The compound has been used in a variety of research applications, including drug synthesis, drug delivery, and drug targeting.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : The compound 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile was synthesized via nucleophilic substitution reaction, indicating similar synthetic pathways may apply to 2-(3-Aminophenyl)-1-(4-methylpiperazin-1-yl)ethan-1-one (Mishriky & Moustafa, 2013).

Biological and Medicinal Applications

  • Inhibitors of Biological Processes : Derivatives similar to 2-(3-Aminophenyl)-1-(4-methylpiperazin-1-yl)ethan-1-one, such as 2-amino-3-(4-chlorobenzoyl)-4-[(4-arylpiperazin-1-yl)methyl]thiophenes, were synthesized and evaluated as potential inhibitors of 15-lipoxygenase, a biological enzyme (Romagnoli et al., 2012).

  • Anticancer Properties : Compounds like 1-(4-diarylmethylpiperazine-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione derivatives, which have structural similarities, showed moderate-to-potent antiproliferative activities against various cancer cell lines (Jiang, Xu, & Wu, 2016).

Pharmaceutical Research

  • Pharmacological Potential : The synthesis and analysis of similar compounds, such as 4-methylpiperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride, which displayed significant in vivo and in vitro anticancer activity, highlight the pharmacological potential of related structures (Jiang et al., 2007).

  • Serotonin Receptor Ligands : Research on 2-aminopyrimidines, which share structural similarities, as ligands of the histamine H4 receptor, indicates potential applications of 2-(3-Aminophenyl)-1-(4-methylpiperazin-1-yl)ethan-1-one in targeting specific receptors (Altenbach et al., 2008).

properties

IUPAC Name

2-(3-aminophenyl)-1-(4-methylpiperazin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-15-5-7-16(8-6-15)13(17)10-11-3-2-4-12(14)9-11/h2-4,9H,5-8,10,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFANESSELBIJHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)CC2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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